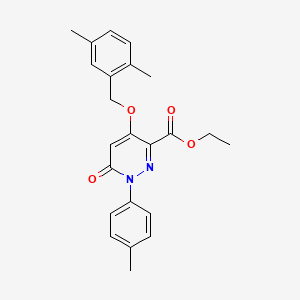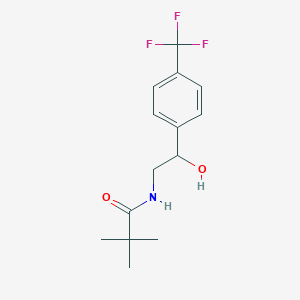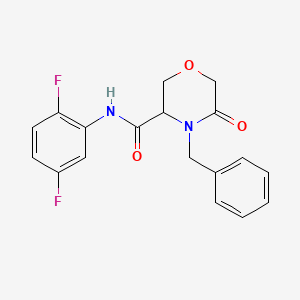![molecular formula C23H28N4O8S B2647537 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-37-0](/img/structure/B2647537.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as CHEBI:119971, is a type of sulfonamide . It has a molecular formula of C17H24N4O7S, an average mass of 428.462, and a mono-isotopic mass of 428.13657 .
Molecular Structure Analysis
The InChI string of this compound is InChI=1S/C17H24N4O7S/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(28-17)12-27-3/h4-7H,8-12H2,1-3H3,(H,18,20,22) . This indicates the presence of various functional groups including sulfonamide, ether, and amide .Physical And Chemical Properties Analysis
The compound has a net charge of 0 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
A study by Bouklah et al. (2006) explored the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. The compound demonstrated high efficiency as a corrosion inhibitor, with its effectiveness reaching over 96.19% at specific conditions. The inhibition process was attributed to the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model (Bouklah et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
Wang et al. (2001) focused on the synthesis and structural analysis of a new bis(1,3,4-oxadiazole) system for use in organic light-emitting diodes (LEDs). The compound, 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, was used to fabricate LEDs, demonstrating its utility as an efficient hole-blocking material, which contributed to enhanced device performance (Wang et al., 2001).
Polymer Synthesis
Research by Sagar et al. (1997) involved synthesizing new aromatic polyamides containing s-triazine rings in the main chain, showcasing the diverse applications of heterocyclic compounds in polymer science. These polyamides displayed excellent thermal stability and solubility in polar solvents, highlighting their potential in various high-performance material applications (Sagar et al., 1997).
Electrochromic and Fluorescent Properties
Hsiao and Wang (2016) synthesized novel electropolymerizable monomers, demonstrating the fabrication of poly(amide-amine) films through electrochemical oxidative coupling. These films exhibited both electrochromic and fluorescent properties, underlining the compound's potential in creating smart materials and devices with tunable optical properties (Hsiao & Wang, 2016).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8S/c1-31-13-11-27(12-14-32-2)36(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(35-23)19-10-7-17(33-3)15-20(19)34-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVPMGTUILCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)



![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)